7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one
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Overview
Description
7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been found to interact with various biological targets, including tubulin proteins .
Mode of Action
It’s known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect various biochemical pathways, including those involved in oxidative stress .
Pharmacokinetics
It’s known that benzimidazole derivatives have high gi absorption and are bbb permeant .
Result of Action
It’s known that benzimidazole derivatives can have various effects, including antineoplastic activity and the ability to scavenge peroxyl radicals .
Action Environment
It’s known that benzimidazole derivatives can have their action influenced by various factors, including the presence of free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 1,2-phenylenediamine with 1,1,1-trifluoroheptan-2-one in the presence of a catalyst such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial activity.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Used in the synthesis of dyes and pigments.
1H-Benzimidazole-2-yl hydrazones: Exhibits antiparasitic and antioxidant activities.
Uniqueness
7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
7-(1H-benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)12(20)8-2-1-3-9-13-18-10-6-4-5-7-11(10)19-13/h4-7H,1-3,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFKHCKWTSXIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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